N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core with a 2,4-dioxo-tetrahydro configuration, a 4-fluorophenyl substituent at position 3, a methyl group at position 5, and a benzo[d][1,3]dioxol-5-ylmethyl carboxamide moiety at position 5. The methyl group at position 5 likely influences ring puckering dynamics, affecting conformational stability .
Properties
CAS No. |
921852-64-4 |
|---|---|
Molecular Formula |
C22H17FN4O5 |
Molecular Weight |
436.399 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H17FN4O5/c1-26-10-15(20(28)24-9-12-2-7-16-17(8-12)32-11-31-16)18-19(26)21(29)27(22(30)25-18)14-5-3-13(23)4-6-14/h2-8,10H,9,11H2,1H3,(H,24,28)(H,25,30) |
InChI Key |
CHSIRJYRMZYOTL-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against cancer cells, and structure-activity relationships.
The compound exhibits multiple mechanisms that contribute to its biological activity:
- Inhibition of Angiogenesis : The compound has been shown to inhibit vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), which play a crucial role in angiogenesis. This inhibition can reduce tumor growth by limiting the blood supply to cancerous tissues .
- P-glycoprotein (P-gp) Inhibition : It also acts as an inhibitor of the P-glycoprotein efflux pump, which is often overexpressed in resistant cancer cells. By inhibiting P-gp, the compound enhances the efficacy of chemotherapeutic agents like doxorubicin .
Biological Activity Data
The biological activity of this compound has been assessed through various studies that highlight its cytotoxic effects on different cancer cell lines. Below is a summary of key findings:
| Activity | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| VEGFR Inhibition | HUVEC (Human Umbilical Vein Endothelial Cells) | 2.5 | Significant reduction in cell migration |
| P-gp Inhibition | LS180 (Colorectal Carcinoma) | 35 - 74 | Enhanced doxorubicin efficacy |
| Cytotoxicity | MCF-7 (Breast Cancer) | Not specified | Induces apoptosis and reduces colony formation |
These results demonstrate the compound's potential as a dual-action agent capable of overcoming drug resistance in cancer therapy.
Case Studies
Several studies have evaluated the compound's effectiveness in preclinical models:
- Study 1 : A study focused on the combination therapy of this compound with doxorubicin showed a synergistic effect in LS180 cells. The combination led to a 13.8-fold improvement in the IC50 value for doxorubicin compared to doxorubicin alone .
- Study 2 : Another study evaluated the anti-cancer properties against various solid tumors and noted that compounds with similar structures exhibited promising results in inhibiting tumor growth and promoting apoptosis .
Structure-Activity Relationship (SAR)
The structural components of this compound significantly influence its biological activity:
- Benzo[d][1,3]dioxole moiety : This group is associated with enhanced binding affinity to target proteins involved in angiogenesis.
- Fluorophenyl substitution : The presence of fluorine enhances lipophilicity and may improve cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Structural and Functional Insights:
Core Structure Variations: The target’s pyrrolo[3,2-d]pyrimidine core differs from the [2,3-d] isomers in and . The furo[2,3-b]pyridine core in lacks the pyrrolidine ring, reducing conformational flexibility compared to the target .
Substituent Effects: R1: The target’s benzo[d][1,3]dioxolylmethyl group offers greater lipophilicity than ’s benzyl or ’s morpholinyl ethyl groups, which may enhance blood-brain barrier penetration . R2: The 4-fluorophenyl group (target and ) is smaller than ’s 3-chloro-4-fluorophenylamino group, suggesting differences in steric hindrance and π-π stacking . R3: The target’s methyl group at position 5 may stabilize a specific puckered conformation via Cremer-Pople parameters, unlike ’s phenyl group, which could increase planarity .
Synthetic Considerations :
- The target’s carboxamide at position 7 likely employs coupling reagents like 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (HATU), as seen in .
- The benzo[d][1,3]dioxole moiety may require orthogonal protection strategies during synthesis to avoid side reactions.
Hydrogen Bonding and Crystal Packing: The carboxamide group in the target and ’s compound can act as both hydrogen bond donor and acceptor, similar to patterns described in Etter’s graph-set analysis . ’s morpholinyl ethyl group introduces tertiary amine functionality, enabling salt formation for improved solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
